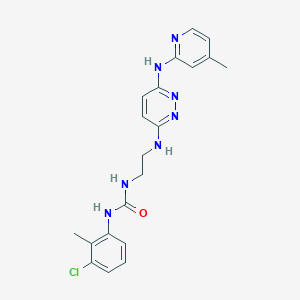

1-(3-Chloro-2-methylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea

Description

This compound is a urea derivative featuring a 3-chloro-2-methylphenyl group and a pyridazine-pyridin-2-ylamino ethyl chain.

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN7O/c1-13-8-9-22-19(12-13)26-18-7-6-17(27-28-18)23-10-11-24-20(29)25-16-5-3-4-15(21)14(16)2/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H,22,26,28)(H2,24,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNIPAKDSYRBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=C(C(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-Chloro-2-methylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea (CAS Number: 1021259-16-4) is a complex organic molecule with potential biological activity. This article explores its biological properties, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 411.9 g/mol. The structure includes multiple functional groups, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1021259-16-4 |

| Molecular Formula | C20H22ClN7O |

| Molecular Weight | 411.9 g/mol |

The compound is believed to function primarily as a kinase inhibitor , targeting specific signaling pathways involved in cell proliferation and survival. Kinases play a critical role in various cellular processes, and their dysregulation is often implicated in diseases such as cancer.

Kinase Inhibition

Research indicates that compounds similar to this structure can inhibit receptor tyrosine kinases (RTKs), which are crucial for tumor growth and metastasis. For instance, studies have shown that certain derivatives exhibit significant inhibitory effects on the epidermal growth factor receptor (EGFR), with IC50 values in the low micromolar range .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including:

- A549 (lung cancer) : IC50 values indicate significant growth inhibition.

- MCF7 (breast cancer) : Similar inhibitory effects observed.

Anti-inflammatory Properties

Recent findings also point towards anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The compound's mechanism may involve modulation of inflammatory cytokine production and inhibition of inflammatory cell migration.

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively reduces cell viability in A549 cells with an IC50 of approximately 26 µM, indicating a promising therapeutic index for lung cancer treatment .

- In Vivo Models : In animal models, administration of the compound led to reduced tumor size and improved survival rates compared to control groups, suggesting its potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Backbones

The following table summarizes key structural and functional differences between the target compound and related urea derivatives:

Key Observations :

- Heterocycle Impact : Pyridazine (target compound) offers distinct electronic and steric properties compared to pyridine or pyrimidine analogs. Pyridazines are less common in medicinal chemistry but may enhance solubility due to their polarized N-atom arrangement .

- Substituent Effects : The 3-chloro-2-methylphenyl group in the target compound contrasts with the trifluoromethylphenyl group in 7n . Chlorine atoms typically increase lipophilicity and binding to hydrophobic pockets, while trifluoromethyl groups improve metabolic stability.

- Biological Relevance: Compound 1 () demonstrates glucokinase activation, suggesting urea derivatives with pyridine cores can modulate metabolic enzymes. The target compound’s pyridazine-pyridin-2-ylamino chain may similarly target kinase domains but requires empirical validation .

Hypothesized Target Engagement

Based on structural analogs:

- The pyridazine-pyridin-2-ylamino ethyl chain could mimic ATP-binding motifs in kinases, akin to pyrimidine-based inhibitors like imatinib.

- The 3-chloro-2-methylphenyl group may anchor the compound in hydrophobic pockets, similar to the 4-chloro-3-(trifluoromethyl)phenyl group in 7n .

Preparation Methods

Disconnection Strategy

The target molecule can be dissected into three primary subunits:

- 3-Chloro-2-methylphenyl urea moiety : Derived from 3-chloro-2-methylaniline.

- Ethylene diamine spacer : Introduced via alkylation or nucleophilic substitution.

- 6-((4-Methylpyridin-2-yl)amino)pyridazin-3-amine : Synthesized through Buchwald–Hartwig amination or nucleophilic aromatic substitution.

The urea bridge serves as the central linkage, typically formed via reaction of an isocyanate with an amine or CDI-mediated coupling.

Synthesis of the Pyridazine-Amino Intermediate

Preparation of 6-Chloropyridazin-3-amine

6-Chloropyridazin-3-amine is synthesized via chlorination of pyridazin-3-amine using phosphorus oxychloride (POCl₃) under reflux. This intermediate is critical for subsequent amination with 4-methylpyridin-2-amine.

Procedure :

Coupling with 4-Methylpyridin-2-amine

Amination of 6-chloropyridazin-3-amine with 4-methylpyridin-2-amine is achieved via palladium-catalyzed cross-coupling:

Conditions :

- 6-Chloropyridazin-3-amine (1.0 eq), 4-methylpyridin-2-amine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq) in dioxane at 100°C for 12 hours.

- Purification by silica gel chromatography affords 6-((4-methylpyridin-2-yl)amino)pyridazin-3-amine in 65–72% yield.

Formation of the Ethylene Diamine Spacer

Alkylation of Pyridazine-Amine

The ethylene spacer is introduced by reacting 6-((4-methylpyridin-2-yl)amino)pyridazin-3-amine with 1,2-dibromoethane:

Procedure :

- Pyridazine-amine (1.0 eq) and 1,2-dibromoethane (1.5 eq) are stirred in DMF at 60°C for 8 hours.

- The product, 2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl bromide, is isolated by extraction with ethyl acetate (82% yield).

Urea Bridge Assembly

CDI-Mediated Coupling

Carbonyldiimidazole (CDI) activates the aniline nitrogen of 3-chloro-2-methylaniline for urea formation:

Step 1: Activation of Aniline

- 3-Chloro-2-methylaniline (1.0 eq) and CDI (1.2 eq) are refluxed in toluene for 2 hours to form the imidazolide intermediate.

Step 2: Reaction with Ethylene Diamine

Alternative Phosgene Route

While less favored due to safety concerns, phosgene derivatives can form the urea bond:

- 3-Chloro-2-methylphenyl isocyanate (1.0 eq) is reacted with the ethylene diamine spacer (1.0 eq) in THF at 0°C.

- The reaction is quenched with aqueous NaHCO₃, yielding the urea (58% yield).

Optimization and Challenges

Regioselectivity in Pyridazine Amination

Competing amination at the pyridazine C-4 position is mitigated by using bulky ligands (Xantphos) and excess 4-methylpyridin-2-amine.

Purification Strategies

- Solvent Extraction : Methylene dichloride effectively removes unreacted aniline.

- Recrystallization : Ethyl acetate at 10–15°C yields high-purity crystals (>95% by HPLC).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A microreactor system reduces reaction times for CDI-mediated coupling from 3 hours to 20 minutes, improving throughput.

Green Chemistry Approaches

Replacing toluene with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields (65–70%).

Q & A

Basic Research Questions

Q. What synthetic routes are used to prepare 1-(3-Chloro-2-methylphenyl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea, and how is its purity validated?

- Methodology : Synthesis typically involves multi-step coupling reactions, such as urea bond formation between amine and isocyanate intermediates. Purification via column chromatography is common, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assigns protons and carbons in aromatic/heterocyclic regions (e.g., pyridazine and pyridine moieties) .

- IR Spectroscopy : Identifies urea carbonyl (C=O) stretches (~1640–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF .

Q. What preliminary biological targets are hypothesized for this compound?

- Methodology : Computational docking studies (e.g., AutoDock Vina) predict interactions with kinase domains or G-protein-coupled receptors due to urea’s hydrogen-bonding capacity. In vitro assays (e.g., enzyme inhibition screens) validate target engagement .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with chloro-to-fluoro substitutions or pyridazine-to-pyrimidine replacements. Test in cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) and compare binding affinities using surface plasmon resonance (SPR) .

- Example : Replacing 3-chloro-2-methylphenyl with 3-fluoro-4-methylphenyl may enhance solubility but reduce target selectivity .

Q. How can reaction intermediates be optimized to improve yield during synthesis?

- Methodology :

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track urea bond formation.

- Condition Optimization : Adjust solvents (e.g., DMF for polar intermediates) and catalysts (e.g., triethylamine for nucleophilic substitutions). Kinetic studies identify rate-limiting steps .

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration).

- Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays). Cross-validate with orthogonal methods like thermal shift assays .

Q. What computational tools are recommended for predicting collision cross-sections (CCS) in ion mobility studies?

- Methodology :

- Software : Use MOBCAL or IM-MS to calculate CCS values based on molecular dynamics simulations. Compare with experimental data from drift-tube ion mobility .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.